N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c12-10(5-1-2-6-10)8-11-16(13,14)9-4-3-7-15-9/h3-4,7,11-12H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGYRMUDSRPJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The synthesis of N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide requires strategic disconnections to simplify its assembly. The primary disconnection involves separating the thiophene-2-sulfonamide group from the (1-hydroxycyclopentyl)methylamine backbone. A secondary disconnection targets the formation of the cyclopentanol ring, which may involve cyclization or hydroxylation of a preexisting cyclopentane derivative.
Sulfonylation of (1-Hydroxycyclopentyl)methylamine
The most direct route involves reacting (1-hydroxycyclopentyl)methylamine with thiophene-2-sulfonyl chloride under basic conditions. This method leverages nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Reaction Conditions and Optimization
- Base Selection : Triethylamine or pyridine is typically used to scavenge HCl, with yields improving under anhydrous conditions.
- Solvent Systems : Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both hydrophilic amines and hydrophobic sulfonyl chlorides.
- Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions like over-sulfonylation.
Table 1: Representative Sulfonylation Conditions
Rhodium-Catalyzed Denitrogenation and Cyclization
A method adapted from JoVE involves rhodium(II)-catalyzed denitrogenation of N-sulfonyl-1,2,3-triazoles to generate azavinyl carbenoids, which undergo intramolecular cyclization with hydroxyl groups.
Synthetic Protocol
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesizes N-tosyl triazoles from terminal alkynes and sulfonyl azides.
- Rhodium(II) Acetate-Mediated Cyclization : Denitrogenation of triazoles generates rhodium-bound carbenoids, which insert into proximal O–H bonds to form the cyclopentanol ring.
Table 2: Key Steps in Rhodium-Catalyzed Synthesis
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Triazole formation | CuTC, CHCl₃, reflux | N-Tosyl triazole | 85 |
| Rh(II)-catalyzed cyclization | Rh₂(OAc)₄, MeOH, 40°C | Azavinyl carbenoid | 70 |
Hydroxylation of Cyclopentyl Precursors
Alternative routes functionalize preassembled cyclopentylmethyl sulfonamides. For example, epoxidation of a cyclopentene derivative followed by acid-catalyzed ring-opening introduces the hydroxyl group.
Characterization and Analytical Validation
Spectroscopic Data
Challenges and Mitigation Strategies
- Hydroxyl Group Reactivity : The hydroxyl group may participate in undesired side reactions (e.g., elimination). Protection as a silyl ether (TBSCl) during sulfonylation mitigates this.
- Sulfonamide Hydrolysis : Acidic or basic conditions can cleave the sulfonamide. Neutral pH and low temperatures are critical.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide belongs to a class of thiophene derivatives known for their unique structural characteristics. The thiophene ring provides a hydrophobic environment that facilitates interactions with various biological targets. The sulfonamide group can form hydrogen bonds, influencing the activity of proteins and enzymes involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrases, which play a role in cancer cell proliferation and bacterial growth .
- Apoptosis Induction : It has demonstrated the ability to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infection control.
Scientific Research Applications
The applications of this compound span several domains:
Organic Synthesis
- Building Block : Utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications to create derivatives with enhanced properties.
Pharmaceutical Development
- Drug Candidate : Investigated for its potential therapeutic effects against various diseases, including cancer and bacterial infections. The compound's ability to inhibit specific enzymes positions it as a promising candidate for drug development .
- Case Study : Research has indicated that compounds with similar structures can effectively inhibit tumor growth by targeting metabolic pathways critical for cancer cell survival .
Material Science
- Advanced Materials : Explored for use in developing organic semiconductors and corrosion inhibitors due to its chemical stability and electronic properties.
Case Studies and Research Findings
A review of recent literature highlights significant findings related to this compound:
Mechanism of Action
The mechanism of action of N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 1-hydroxycyclopentylmethyl group in the target compound may improve solubility compared to non-polar substituents (e.g., isobutyl in ) due to its hydroxyl moiety .
- Synthetic Yields: Cyclohexanone-derived analogs (e.g., Compounds 8 and 9) show higher yields (73–81%) than ethynyl-substituted derivatives (27–53%), likely due to steric and electronic challenges in alkyne functionalization .
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability
- N-(2-Benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide : Melting point 95–96°C, indicating moderate crystalline stability .
- N-(3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d]isoxazol-3-yl) derivatives : Higher melting points (131–132°C) due to rigid spiro-annulated cyclooctane rings .
- Target Compound: The hydroxycyclopentyl group may reduce melting points compared to fully aromatic analogs, as seen in cyclohexanone-derived sulfonamides (e.g., Compound 8: white solid) .
NMR Spectral Signatures
- Thiophene-2-sulfonamide Core : All analogs show characteristic 1H NMR signals for thiophene protons at δ 6.8–7.8 ppm .
- Substituent Peaks: The 1-hydroxycyclopentylmethyl group would display distinct methylene (δ 2.5–3.5 ppm) and hydroxyl (δ 1.5–2.5 ppm) signals, contrasting with the sharper cyclohexanone carbonyl signals (δ 2.0–2.5 ppm) in derivatives .
Enzyme Inhibition
- Gamma-Secretase Inhibitors : Sulfonamide-based Compound 18 demonstrates high potency (IC50 < 10 nM), attributed to its bulky annulenyl group enhancing hydrophobic binding . The target compound’s hydroxycyclopentyl group may mimic this steric bulk while improving solubility.
- Anthrax Lethal Factor Inhibitors : Thiophene sulfonamides with benzo[d]thiazole substituents (e.g., Compound 96) show moderate activity, suggesting that electron-withdrawing groups enhance target engagement .
Receptor Binding
- AT2 Receptor Ligands: Imidazole-functionalized analogs () achieve sub-micromolar binding affinities, highlighting the role of heteroaryl groups in receptor interaction. The target compound’s hydroxy group could serve as a hydrogen-bond donor for improved selectivity .
Biological Activity
N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of thiophene-2-sulfonamides, including this compound, primarily revolves around their ability to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition plays a crucial role in various physiological processes and has implications in cancer therapy and anti-inflammatory treatments.
Carbonic Anhydrase Inhibition
Research indicates that thiophene sulfonamides exhibit selective inhibition of different isoforms of carbonic anhydrases. For instance, compounds similar to this compound have shown significant inhibitory activity against CA IX, which is often overexpressed in tumors. A study reported IC50 values for various thiophene derivatives against CA IX ranging from 10.93 to 25.06 nM, demonstrating their potential as anticancer agents by inducing apoptosis in cancer cell lines such as MDA-MB-231 .
Biological Evaluations
The biological evaluations of this compound have included assessments of its cytotoxicity against various cancer cell lines and its anti-inflammatory properties.
Cytotoxicity Studies
In vitro studies have demonstrated that thiophene sulfonamides can reduce cell viability in human cancer cell lines under both normoxic and hypoxic conditions. The compound's ability to alter the tumor microenvironment's pH can enhance its therapeutic efficacy .
Anti-inflammatory Activity
Thiophene derivatives have also been evaluated for their anti-inflammatory properties. For example, certain compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10. This dual action suggests a potential for treating inflammatory diseases and conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with thiophene sulfonamides:
- Carbonic Anhydrase Inhibition : A series of studies demonstrated that thiophene-based compounds could effectively inhibit CA IX, leading to reduced tumor growth in various models .
- Cytotoxic Effects : In a study involving MDA-MB-231 cells, a related compound exhibited a significant increase in apoptosis markers when treated with concentrations as low as 10 µM .
- Anti-inflammatory Mechanisms : Research indicated that certain thiophene derivatives could block mast cell degranulation and inhibit enzymes like 5-lipoxygenase (5-LOX), contributing to their anti-inflammatory effects .
Summary Table of Biological Activities
| Activity Type | Compound Name | IC50 Values (nM) | Target/Mechanism |
|---|---|---|---|
| Carbonic Anhydrase | This compound | 10.93 - 25.06 | CA IX (anticancer) |
| Cytotoxicity | Related thiophene derivatives | Varies | MDA-MB-231 Cells |
| Anti-inflammatory | Various thiophene derivatives | 100 µg/mL | TNF-α, IL-6 inhibition |
Q & A
Q. What are the optimal synthetic routes for N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide, and what reaction conditions are critical for yield and purity?
The synthesis involves two key steps: (1) preparation of the 1-hydroxycyclopentylmethylamine intermediate via reductive amination of cyclopentanone derivatives, and (2) coupling with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical conditions include inert atmospheres (N₂) to prevent oxidation, controlled temperatures (0–5°C during sulfonamide formation), and purification via flash chromatography to isolate intermediates . TLC monitoring ensures reaction progression, while spectroscopic validation (NMR, IR) confirms structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural assignments. IR spectroscopy verifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). X-ray crystallography resolves stereochemistry and intramolecular interactions, as demonstrated in related sulfonamide complexes . Purity is assessed via HPLC (>95%) or melting point analysis .
Q. How does the presence of the 1-hydroxycyclopentyl group influence the compound’s solubility and reactivity?
The hydroxycyclopentyl moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding, while its steric bulk may reduce reactivity in nucleophilic substitutions. Comparative studies with non-hydroxylated analogs show improved bioavailability, attributed to the hydroxy group’s role in forming solvation networks .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s biological activity, and how can these be experimentally validated?
The sulfonamide group likely inhibits enzymes (e.g., carbonic anhydrase or histone acetyltransferases) by mimicking substrate binding. In vitro assays (e.g., fluorescence-based enzymatic inhibition) paired with X-ray crystallography of protein-ligand complexes (e.g., BRD4 bromodomain studies ) validate binding modes. Mutagenesis studies on target enzymes can identify critical residues for interaction .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Reproducing assays under standardized conditions (e.g., ATP concentration, pH).
- Re-evaluating compound purity via LC-MS and verifying batch consistency.
- Conducting structure-activity relationship (SAR) studies to isolate pharmacophores responsible for activity .
- Molecular docking (e.g., GOLD program ) to predict binding affinities across protein conformations.
Q. What strategies optimize regioselectivity in modifying the thiophene ring for enhanced target affinity?
Electrophilic aromatic substitution (e.g., bromination at C5 of thiophene) is guided by directing effects of the sulfonamide group. Computational modeling (DFT calculations) predicts electron density distribution, while experimental validation via NOESY NMR confirms substitution patterns. Introducing bulky substituents at C5 reduces off-target interactions, as seen in BRD4 inhibitors .
Q. How do in vitro results for this compound translate to in vivo models, and what are common pitfalls?
Discrepancies often stem from poor pharmacokinetics (e.g., rapid hepatic metabolism). Solutions include:
- Prodrug derivatization (e.g., esterification of the hydroxy group) to enhance stability.
- Pharmacokinetic profiling (plasma half-life, Cmax) in rodent models.
- Metabolite identification via mass spectrometry to address toxicity .
Q. What computational tools are effective for predicting this compound’s interaction with novel targets?
Molecular dynamics simulations (AMBER, GROMACS) model binding stability, while free-energy perturbation (FEP) calculations quantify affinity changes upon structural modifications. Fragment-based docking (e.g., using AutoDock Vina) identifies potential off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
